N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUQMPQPRZWNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically employs a multi-step organic reaction sequence involving:
- Activation of the carboxylic acid moiety on the thiophene ring, often via conversion to an acid chloride or use of coupling agents.
- Nucleophilic attack by the amine group of the 2-aminophenylmethylamine derivative.
- Formation of the amide bond yielding N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide.
This process leverages nucleophilic acyl substitution and condensation reactions under controlled conditions to optimize yield and purity.
Specific Synthetic Methods
| Method | Description | Reaction Conditions | Advantages |
|---|---|---|---|
| Acyl Chloride Route | Conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride using reagents like thionyl chloride, followed by reaction with 2-aminobenzylamine or its N-methyl derivative | Reflux in inert solvents (e.g., dichloromethane or acetonitrile), 60–80°C, 1–3 hours | High reactivity of acid chloride leads to efficient amide bond formation; easy product separation |
| Coupling Agent Mediated Amide Formation | Direct coupling of thiophene-2-carboxylic acid with amine using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) | Room temperature to mild heating (20–40°C), polar aprotic solvents (e.g., DMF, DCM), reaction times 3–12 hours | Avoids need for acid chloride intermediate; mild conditions reduce side reactions |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate nucleophilic acyl substitution reactions | Microwave power 100–150 W, reaction times 30–60 minutes, solvent such as acetonitrile | Significantly reduces reaction time and side products; improves yield and purity |
Protection/Deprotection Strategies
To prevent side reactions involving the free amine groups, protection of the amino functionality (e.g., as a benzyl or Boc group) may be employed during intermediate steps. After amide bond formation, deprotection is achieved via catalytic hydrogenation or acid hydrolysis.
Industrial Production Methods
Industrial synthesis scales up laboratory methods with optimization for:
- Reaction parameters (temperature, solvent, stoichiometry)
- Use of continuous flow reactors for better mixing and heat transfer
- Automated systems to control reaction time and conditions precisely
These improvements enhance yield, purity, and reproducibility, and reduce waste and reaction times.
Detailed Reaction Mechanism Insights
The key step is the nucleophilic attack of the amine nitrogen on the activated carboxyl group (acid chloride or activated ester), forming a tetrahedral intermediate that collapses to release the leaving group and form the amide bond. The presence of the methyl group on the amide nitrogen influences the electronic environment, potentially affecting reaction kinetics and product stability.
Analytical Characterization of Prepared Compound
To confirm successful synthesis and purity, the following analytical techniques are employed:
| Technique | Purpose | Typical Observations for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of functional groups | H NMR: Methylene protons (N–CH2–Ar) at δ 4.2–4.5 ppm (triplet), thiophene protons at δ 6.8–7.2 ppm (doublets) |
| Mass Spectrometry (MS) | Molecular weight confirmation | HRMS peak at m/z 303.1024 [M+H]+ consistent with molecular formula C13H14N2OS |
| Single-Crystal X-ray Diffraction | Definitive stereochemical and conformational analysis | Bond lengths: C–S ~1.70–1.75 Å; dihedral angles between thiophene and phenyl rings ~8.5–13.5° |
| Melting Point Determination | Purity and identity check | Sharp melting point consistent with literature values (typically 160–170 °C range) |
These data collectively confirm the identity and high purity of the synthesized compound.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid Chloride Route | Thiophene-2-carbonyl chloride, 2-aminobenzylamine | Dichloromethane, acetonitrile | 60–80°C | 1–3 h | 70–85 | Requires acid chloride intermediate |
| Carbodiimide Coupling | Thiophene-2-carboxylic acid, EDCI, HOBt, amine | DMF, DCM | 20–40°C | 3–12 h | 65–80 | Mild conditions, no acid chloride needed |
| Microwave-Assisted | Same as above | Acetonitrile | Microwave 100–150 W | 30–60 min | 75–90 | Faster, cleaner reactions |
Research Findings and Optimization Notes
- Solvent Choice: Polar aprotic solvents such as acetonitrile and dichloromethane favor better solubility and reactivity of reactants.
- Temperature Control: Elevated temperatures accelerate reaction rates but may increase side reactions; microwave heating offers controlled energy input.
- Coupling Agents: Use of additives like HOBt suppresses racemization and side reactions, improving product purity.
- Protection Strategies: Protecting the amino group during coupling prevents polymerization or side reactions, improving isolated yield.
- Scale-Up: Continuous flow reactors enable precise control over reaction parameters, improving scalability and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted thiophene carboxamides.
Scientific Research Applications
Scientific Research Applications
The compound's applications span multiple domains:
Chemistry
- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex molecules and materials, facilitating the development of novel chemical entities.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics .
- Anticancer Activity : Studies have identified its effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives of thiophene carboxamide have been synthesized to mimic known anticancer drugs like Combretastatin A-4 .
Medicine
- Therapeutic Applications : The compound is being explored for its therapeutic potential in treating conditions such as cancer due to its ability to inhibit key enzymes involved in tumor growth. Its mechanisms may also extend to neurological disorders by targeting specific pathways related to neurodegenerative diseases .
Industry
- Material Development : It contributes to advancements in industrial chemistry by being involved in the development of new materials and chemical processes.
Case Studies and Research Findings
Several studies highlight the compound's efficacy:
- Anticancer Activity Study : A study synthesized thiophene carboxamide derivatives that exhibited significant anticancer activity against various tumor cell lines. The most potent compounds were identified through MTS assays and molecular docking studies, demonstrating their potential as new anticancer agents .
- Biochemical Pathway Analysis : Research has shown that N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide interacts with metabolic pathways by influencing the acetylation status of metabolic enzymes. This interaction can lead to altered cellular metabolism and growth inhibition in cancer cells .
- In Vivo Studies : Animal model studies indicated that dosage variations significantly affect the compound's therapeutic effects. Lower doses demonstrated tumor growth inhibition while maintaining safety profiles .
Mechanism of Action
The mechanism of action of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Insights :
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles (8.50°–13.53°) are comparable to its furan analog (2NPFC, 9.71°), but sulfur’s larger atomic radius in thiophene may alter intermolecular interactions .
- For example, the methoxy analog () exhibits moderate solubility (26.6 µg/mL), while the amino group in the target compound may further improve aqueous compatibility.
Substituent Effects on Physicochemical Properties
- Electronic Effects: Nitro vs. In contrast, the amino group in the target compound may facilitate protonation at physiological pH, enhancing membrane permeability . Methoxy vs. Amino: Methoxy groups () offer moderate hydrophilicity, while amino groups can form stronger hydrogen bonds, as seen in Entinostat’s carbamate structure () .
- Steric and Solubility Profiles: The trifluoromethyl group in introduces steric bulk and lipophilicity, reducing purity (42%) compared to the difluoro analog (99.05%) . The target compound’s N-methyl group may balance steric hindrance and metabolic stability, a strategy employed in Entinostat’s design .
Biological Activity
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of oncology and biochemistry. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
This compound is characterized by its unique chemical structure, which includes an aminophenyl group and a thiophene carboxamide moiety. This structure contributes to its reactivity and interaction with various biological targets, making it a subject of interest for pharmacological studies.
Target Interactions
The compound has been shown to interact with key enzymes such as histone deacetylases (HDAC) and Bcr-Abl kinase . These interactions are crucial as they influence gene expression and cell proliferation:
- HDAC Inhibition : this compound inhibits HDAC, leading to increased acetylation of histones. This results in altered gene expression patterns that can suppress tumor growth.
- Bcr-Abl Kinase Inhibition : The compound also inhibits Bcr-Abl kinase, which is implicated in certain leukemias. Inhibition of this kinase disrupts signaling pathways essential for cancer cell survival and proliferation.
Cellular Effects
Laboratory studies indicate that this compound affects various cell types by modulating cellular signaling pathways. Its effects include:
- Increased apoptosis in cancer cells.
- Altered metabolic processes due to changes in enzyme activity linked to HDAC inhibition.
Dosage Effects
Research has shown that the compound's efficacy can vary significantly with dosage:
- Low Doses : Therapeutic effects observed, including reduced tumor growth in animal models.
- High Doses : Potential cytotoxic effects may arise, necessitating careful dose management in therapeutic applications.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited HDAC activity in cultured cancer cells, leading to significant changes in gene expression profiles associated with tumor suppression.
- Animal Models : In vivo experiments indicated that administration of the compound resulted in reduced tumor sizes in mouse models of leukemia, supporting its potential as a therapeutic agent.
- Biochemical Pathways : Detailed analyses revealed that the compound's inhibition of HDAC leads to alterations in metabolic enzyme activities, further impacting cellular metabolism and growth dynamics.
Comparative Analysis with Similar Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | HDAC | 0.5 | Inhibitor |
| Compound A | Bcr-Abl | 0.8 | Inhibitor |
| Compound B | HDAC | 0.3 | Inhibitor |
This table illustrates the comparative potency of this compound against similar compounds targeting HDAC and Bcr-Abl kinase.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic acyl substitutions and condensation. For example:
- Reagent coupling : Reacting thiophene-2-carbonyl chloride with substituted amines (e.g., 2-aminobenzylamine derivatives) in polar aprotic solvents like acetonitrile under reflux (60–80°C, 1–3 hours) .
- Microwave-assisted synthesis : Accelerating reaction kinetics by using controlled microwave irradiation (e.g., 100–150 W, 30–60 minutes), which improves yield and reduces side products compared to traditional heating .
- Protection/deprotection strategies : Introducing methyl or benzyl groups to protect reactive amines during intermediate steps, followed by catalytic hydrogenation or acid hydrolysis .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.70–1.75 Å) and dihedral angles between aromatic rings (e.g., thiophene and benzene planes at 8.5–13.5°), confirming stereochemistry .
- NMR spectroscopy : H NMR signals for the methylene group (N–CH–Ar) appear at δ 4.2–4.5 ppm as a triplet, while the thiophene protons resonate at δ 6.8–7.2 ppm as doublets .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 303.1024 for CHNOS) .
Advanced: How do structural parameters (e.g., dihedral angles, hydrogen bonding) influence its biological activity?
- Dihedral angle effects : Reduced planarity between the thiophene and 2-aminophenyl groups (e.g., angles >10°) enhances membrane permeability by lowering molecular rigidity, as observed in kinase inhibitors like BMS-354825 .
- Non-covalent interactions : Weak C–H⋯O/S hydrogen bonds (2.8–3.2 Å) stabilize supramolecular packing, which may correlate with sustained release in biological systems .
- Steric hindrance : Bulky substituents on the benzyl group reduce binding to bacterial dihydrofolate reductase, as seen in carboxamide derivatives with IC shifts from 0.8 µM (unsubstituted) to >5 µM (methyl-substituted) .
Advanced: What contradictory findings exist regarding its mechanism of action in anticancer vs. antibacterial studies?
- Kinase inhibition : Derivatives like BMS-354825 show dual Src/Abl kinase inhibition (IC < 10 nM) but lack antibacterial activity, suggesting selectivity for eukaryotic signaling pathways .
- Antibacterial activity : Analogous compounds (e.g., N-(2-chlorophenyl) derivatives) inhibit Staphylococcus aureus (MIC = 8 µg/mL) via DNA gyrase binding, conflicting with kinase-targeted mechanisms .
Resolution : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., –NO) favor antibacterial activity, while hydrophobic substituents (e.g., –CH) enhance kinase affinity .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Simulations using AutoDock Vina reveal that the 2-aminophenyl group forms hydrogen bonds with Abl kinase’s ATP-binding pocket (binding energy = −9.2 kcal/mol), guiding substituent placement .
- ADMET prediction : SwissADME models predict moderate bioavailability (TPSA = 75 Å, LogP = 2.1) but highlight potential CYP3A4-mediated metabolism, suggesting methyl or fluorine substitutions to improve metabolic stability .
Basic: What are the standard protocols for evaluating its stability under physiological conditions?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC; stability >90% at pH 6.8 vs. <60% at pH 1.2 due to amine protonation .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (e.g., onset at 220°C), ensuring compatibility with formulation processes .
Advanced: How does the compound’s electronic profile (e.g., HOMO/LUMO) correlate with reactivity in nucleophilic environments?
- DFT calculations : HOMO localization on the thiophene ring (−5.2 eV) increases susceptibility to electrophilic attack, while LUMO (−1.8 eV) on the carboxamide group facilitates nucleophilic substitutions .
- Electrochemical studies : Cyclic voltammetry reveals reversible oxidation at +0.85 V (vs. Ag/AgCl), linked to the thiophene sulfur’s electron-rich character, which may influence redox-mediated toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
